(3-Methoxypropyl)(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

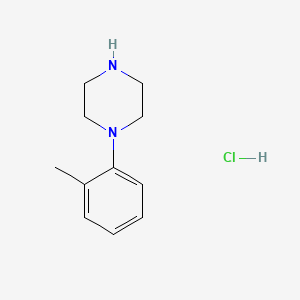

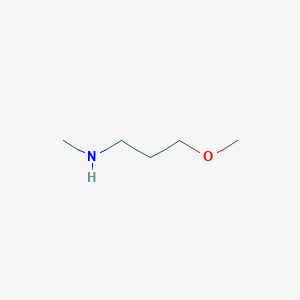

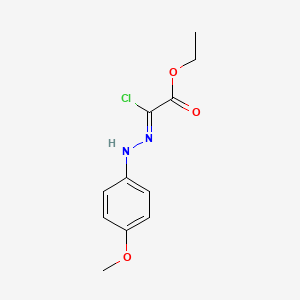

“(3-Methoxypropyl)(methyl)amine” is a chemical compound with the CAS Number: 55612-03-8 . It has a molecular weight of 103.16 . The compound is stored at room temperature and is available in liquid form . The IUPAC name for this compound is 3-methoxy-N-methyl-1-propanamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H13NO/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 . This indicates that the compound has a carbon backbone with a methoxy (OCH3) group and an amine (NH2) group attached.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications

Green Synthesis Pathways

N-Methylation of Amines with Methanol

A study demonstrated the N-methylation of various amines using methanol in a hydrogen-free system over a combined Al2O3–mordenite catalyst. This process plays a crucial role in producing medicines, pesticides, surfactants, and dyes, offering a green synthetic route for N-methyl amines, highlighting the catalyst's importance for activity, selectivity, and stability (Jiahui Su et al., 2016).

Advanced Material Applications

Magnetic Amine/Fe3O4 Functionalized Biopolymer Resin

The development of a magnetic amine/Fe3O4 functionalized biopolymer resin showcased its effectiveness in removing various anionic dyes from water, indicating its potential in wastewater treatment applications. This resin's high adsorption capacity is attributed to its large number of amine groups and high surface areas, presenting a novel material for environmental cleanup (Wen Song et al., 2016).

Catalysis and Synthesis Enhancements

Reductive Amination for N-Methyl- and N-Alkylamines

The use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the expedient reductive amination process enabled the selective synthesis of N-methylated and N-alkylated amines. This method underscores the importance of convenient and cost-effective synthesis techniques for fine and bulk chemicals, utilizing earth-abundant metal-based catalysts for the development of life-science molecules (T. Senthamarai et al., 2018).

Chemical Modification and Functionalization

Synthesis of Amine-Functionalized Silica

The preparation of amine-functionalized colloidal silica through base-catalyzed hydrolysis demonstrated a convenient method for producing research-grade materials. This process facilitates the creation of particles with varied sizes and surface functionalities, serving diverse applications from catalysis to material science (Erick Soto-Cantu et al., 2012).

Organic Synthesis Applications

Synthesis of 3-Methoxyazetidines

The investigation into the synthesis of 3-methoxy-3-methylazetidines revealed a unique aziridine to azetidine rearrangement when treated with sodium borohydride in methanol. This research offers insights into novel reaction pathways and the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, expanding the toolbox for organic synthesis (S. Stankovic et al., 2011).

Safety and Hazards

The safety information available indicates that “(3-Methoxypropyl)(methyl)amine” is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/irritation, serious eye damage/eye irritation, and may cause respiratory irritation .

Mechanism of Action

- MPA undergoes thermal decomposition under certain conditions. At elevated temperatures (e.g., 280°C), the hydrolysis of the ether bond initiates the decomposition process. Subsequent bond cleavage of C-N and/or C-C occurs .

- At lower temperatures (e.g., 70°C), hydrogen abstraction by an oxygen molecule serves as the initiation reaction. MPA radicals and HO2 or C1 compounds propagate a chain reaction, resulting in a relatively high yield of propionate .

Mode of Action

Biochemical Pathways

Properties

IUPAC Name |

3-methoxy-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJELPNLGHMWKQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502056 |

Source

|

| Record name | 3-Methoxy-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-03-8 |

Source

|

| Record name | 3-Methoxy-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxypropyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)